6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one
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Overview
Description
6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one typically involves the reaction of 2-chloroquinazolin-4(3H)-one with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Chemistry: It serves as a building block for synthesizing other biologically active quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, leading to the disruption of signaling pathways that regulate cell growth, apoptosis, and cytoskeleton functions . This inhibition can result in the suppression of cancer cell proliferation and migration.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
- 6-Chloro-2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine
Uniqueness
6-Chloro-2-(4-phenylpiperazin-1-yl)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific kinases and affect cancer cell behavior sets it apart from other quinazolinone derivatives.
Properties
CAS No. |
61741-52-4 |
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Molecular Formula |
C18H17ClN4O |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
6-chloro-2-(4-phenylpiperazin-1-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H17ClN4O/c19-13-6-7-16-15(12-13)17(24)21-18(20-16)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,21,24) |
InChI Key |
WGMCBCCSEHHWEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=O)N3 |
Origin of Product |
United States |
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